4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)-
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Overview
Description
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- typically involves multi-step organic reactions. Common starting materials may include 4-chloroaniline and various thiol and amine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly on the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.
Medicine
In medicine, compounds like 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- are investigated for their therapeutic potential. They may act on specific molecular targets to treat various diseases.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 2-phenyl-3-(4-chlorophenyl)-
- 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-((2-(dimethylamino)ethyl)thio)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((2-(dimethylamino)ethyl)thio)- lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
70933-85-6 |
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Molecular Formula |
C18H18ClN3OS |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(dimethylamino)ethylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3OS/c1-21(2)11-12-24-18-20-16-6-4-3-5-15(16)17(23)22(18)14-9-7-13(19)8-10-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
CSWHYUAWHDWTIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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